Pyrimethanil

Catalog No.
S573885
CAS No.
53112-28-0
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimethanil

CAS Number

53112-28-0

Product Name

Pyrimethanil

IUPAC Name

4,6-dimethyl-N-phenylpyrimidin-2-amine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)

InChI Key

ZLIBICFPKPWGIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C

Solubility

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C.
In water, 0.121 g/l @ 25 °C.
121 mg/L @ 25 °C (exp)

Synonyms

4,6-Dimethyl-N-phenyl-2-pyrimidinamine; 2-Anilino-4,6-dimethylpyrimidine; Mythos; N-(4,6-Dimethylpyrimidin-2-yl)aniline; Penbotec; Scala;

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C

Fungicidal Properties

Pyrimethanil is a broad-spectrum fungicide belonging to the methoxyacrylate chemical class. Its primary mode of action involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disrupts fungal growth and development, leading to their control .

Research has established Pyrimethanil's efficacy against various fungal diseases in different crops, including:

  • Pome fruits: Pyrimethanil effectively controls apple scab (Venturia inaequalis) and other storage rot pathogens like Penicillium expansum and Botrytis cinerea .
  • Citrus fruits: This fungicide is used to manage fungal diseases like citrus green mold (Penicillium digitatum) and post-harvest decay in citrus fruits .
  • Lowbush blueberries: Research explores the efficacy of Pyrimethanil alone and in combination with other fungicides like Fluopyram for managing fungal diseases in lowbush blueberry cultivation .

Environmental Research:

Studies investigate the environmental impact of Pyrimethanil on various ecosystems:

  • Aquatic ecosystems: Research explores the effects of Pyrimethanil on aquatic life, including phytoplankton, macroinvertebrates, and decomposition processes in aquatic mesocosms .
  • Soil microbiome: Studies examine the potential impact of Pyrimethanil on the composition and function of soil microbial communities, crucial for plant health and nutrient cycling .

Additional Research:

  • Research also investigates the potential for Pyrimethanil resistance development in various fungal pathogens .
  • Studies explore the potential impact of Pyrimethanil on non-target organisms, such as amphibians .

Pyrimethanil is a broad-spectrum fungicide classified as an anilinopyrimidine. Its chemical structure is characterized by the IUPAC name N-(4,6-dimethylpyrimidin-2-yl)aniline, with a molecular formula of C12H13N3 and a molecular weight of approximately 199.26 g/mol . The compound appears as a white crystalline powder with minimal odor and has a melting point of 96.3°C. It demonstrates low water solubility, with values around 0.121 g/L at 25°C and pH 6.1 . Pyrimethanil is primarily used in agriculture to control fungal diseases, particularly grey mold on fruits and vegetables, as well as leaf scab on pome fruits .

Pyrimethanil acts by inhibiting the biosynthesis of methionine, an essential amino acid in fungi [, ]. It specifically targets an enzyme called methionine adenosyltransferase (MAT), which plays a critical role in the conversion of S-adenosylmethionine (SAM), a key methyl donor molecule in various cellular processes []. By inhibiting MAT, pyrimethanil disrupts the production of SAM, ultimately hindering fungal protein synthesis and cell division [].

Pyrimethanil is generally considered to have low mammalian toxicity []. However, proper handling precautions are still recommended to avoid potential health risks.

Here are some safety concerns to be aware of:

  • Skin and Eye Irritation: Pyrimethanil can cause mild skin and eye irritation upon contact [].
  • Environmental Impact: While considered less toxic compared to some other fungicides, pyrimethanil can still have negative effects on non-target organisms, particularly aquatic invertebrates, at high concentrations [].

Pyrimethanil functions by inhibiting the secretion of hydrolytic enzymes necessary for fungal infection processes, thereby disrupting the growth and reproduction of fungi . Research has shown that chronic exposure to pyrimethanil can lead to various biological effects, including alterations in liver morphology and reproductive systems in animal models . Specifically, it has been observed to induce histopathological changes in the liver and reproductive organs of amphibians, suggesting potential endocrine-disrupting properties .

Pyrimethanil is predominantly used in agriculture as a fungicide to combat fungal pathogens affecting crops. Its applications include:

  • Control of grey mold (Botrytis cinerea) on fruits such as strawberries and grapes.
  • Management of leaf scab (Venturia inaequalis) on pome fruits like apples and pears.
  • Use in ornamental plants to prevent fungal infections .

Additionally, due to its mode of action, pyrimethanil is often utilized in integrated pest management strategies to reduce reliance on more toxic fungicides.

Studies have indicated that pyrimethanil can interact with various biological systems, leading to significant physiological changes. For instance, its exposure has been linked to alterations in reproductive health and liver function across different species. In amphibians, prolonged exposure resulted in histological changes indicative of cellular stress and potential endocrine disruption . Furthermore, research highlights the complex interactions between temperature and the ecotoxicity of pyrimethanil, suggesting that environmental conditions significantly influence its biological impact .

Pyrimethanil shares similarities with several other fungicides within the anilinopyrimidine class and beyond. Notable compounds include:

Compound NameStructure SimilarityUnique Features
AnilinopyrimidineSimilar core structureBroad-spectrum activity against various fungi
BoscalidDifferent substituents on pyrimidineTargets different enzymatic pathways
FluopyramRelated to pyrimidine classExhibits systemic properties
AzoxystrobinDifferent chemical classBroader spectrum including oomycetes

Pyrimethanil's unique characteristic lies in its specific mode of action targeting hydrolytic enzyme secretion during fungal infections while maintaining low toxicity to non-target organisms such as birds and mammals . This makes it particularly valuable in sustainable agricultural practices compared to other more toxic fungicides.

Physical Description

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline]
Solid

Color/Form

Colorless crystals

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.110947427 g/mol

Monoisotopic Mass

199.110947427 g/mol

Heavy Atom Count

15

Density

1.15 g/cu cm @ 20 °C

LogP

2.84 (LogP)
log Kow= 2.84

Melting Point

96.3 °C
88 - 89 °C

UNII

6IA5HP6C8Z

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity.
The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth.

Vapor Pressure

0.0000165 [mmHg]
1.65X10-5 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

53112-28-0

Absorption Distribution and Excretion

In the rat, rapidly absorbed, metabolized and excreted. Following single oral dose, > 95% excreted within 6-8 hours.

Metabolism Metabolites

Metabolism involves oxidation to hydroxylated derivatives followed by conjugation. ... Little metabolism occurs on fruit.

Wikipedia

Pyrimethanil

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Analytic Laboratory Methods

Product and residue analysis by hplc.

Stability Shelf Life

Stable in water within the relevant pH range. Stable for 14 days at 54 °C.

Dates

Modify: 2023-08-15

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